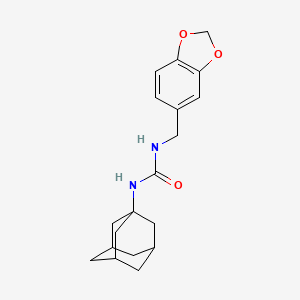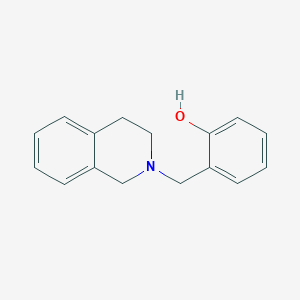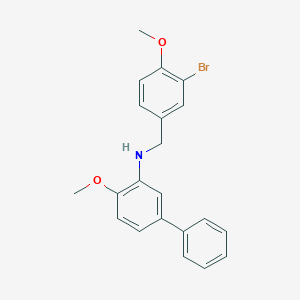![molecular formula C18H14ClN3O6S2 B4995269 N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4995269.png)
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly known as NBD-556, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamide-based inhibitors and has been extensively studied for its potential in inhibiting various enzymes and proteins.
科学研究应用
NBD-556 has been extensively studied for its potential in inhibiting various enzymes and proteins. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. NBD-556 has also been shown to inhibit the activity of soluble epoxide hydrolase (sEH), an enzyme that plays a role in the regulation of blood pressure and inflammation. In addition, NBD-556 has been studied for its potential in inhibiting the activity of the proteasome, a complex of proteins that plays a role in the degradation of damaged or unwanted proteins in cells.
作用机制
The mechanism of action of NBD-556 varies depending on the enzyme or protein it is inhibiting. In the case of CA IX, NBD-556 binds to the active site of the enzyme and inhibits its activity by preventing the conversion of carbon dioxide to bicarbonate ions. In the case of sEH, NBD-556 binds to the enzyme and prevents the hydrolysis of epoxyeicosatrienoic acids (EETs), which are important mediators of inflammation and blood pressure regulation. In the case of the proteasome, NBD-556 binds to the catalytic site of the enzyme and inhibits its activity, leading to the accumulation of damaged or unwanted proteins in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBD-556 depend on the enzyme or protein it is inhibiting. In the case of CA IX inhibition, NBD-556 has been shown to reduce the growth and survival of cancer cells in vitro and in vivo. In the case of sEH inhibition, NBD-556 has been shown to reduce inflammation and improve blood pressure regulation in animal models. In the case of proteasome inhibition, NBD-556 has been shown to induce apoptosis (programmed cell death) in cancer cells and to enhance the efficacy of chemotherapy drugs.
实验室实验的优点和局限性
One advantage of using NBD-556 in lab experiments is its potency and specificity for the enzymes and proteins it inhibits. This allows for precise control of the biochemical and physiological effects being studied. However, one limitation of using NBD-556 is its potential for off-target effects, as it may inhibit other enzymes or proteins in addition to its intended target.
未来方向
There are several future directions for the study of NBD-556. One direction is the development of more potent and selective inhibitors of CA IX and sEH based on the structure of NBD-556. Another direction is the investigation of the potential of NBD-556 as a therapeutic agent for cancer and other diseases. Finally, the use of NBD-556 as a tool for studying the role of the proteasome in cellular processes and disease pathogenesis is another potential future direction.
合成方法
The synthesis of NBD-556 involves a series of steps, starting with the reaction of 4-chloroaniline with p-toluenesulfonyl chloride to obtain 4-chloro-N-(4-methylbenzenesulfonyl)aniline. This intermediate is then reacted with 4-aminobenzenesulfonamide to obtain N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide. Finally, the nitration of this intermediate with nitric acid yields NBD-556.
属性
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O6S2/c19-13-5-7-14(8-6-13)20-29(25,26)16-11-9-15(10-12-16)21-30(27,28)18-4-2-1-3-17(18)22(23)24/h1-12,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIESXQMDXHJIJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine](/img/structure/B4995188.png)

![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)

![1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)
![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)
![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4995270.png)

![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4995282.png)
![2-(4-morpholinyl)-2-oxo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4995284.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4995292.png)